N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
Description
N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a benzoyl-substituted chlorophenyl group linked to a piperazine ring via an acetamide bridge.
Properties
Molecular Formula |
C21H24ClN3O3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c22-17-6-7-19(18(14-17)21(28)16-4-2-1-3-5-16)23-20(27)15-25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13,15H2,(H,23,27) |
InChI Key |
PVBVFCAECMMVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Benzoyl Chloride Intermediate: The initial step often involves the reaction of 2-benzoyl-4-chlorophenylamine with thionyl chloride to form the corresponding benzoyl chloride intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the benzoyl chloride intermediate with 2-hydroxyethylpiperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in the 2-hydroxyethyl-piperazine substituent. Below is a comparative analysis with analogs bearing variations in the piperazine ring, aromatic groups, or acetamide linkages:
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (Example) | Piperazine Substituent | Aromatic Group | Molecular Weight (g/mol) | Notable Properties/Activities | Reference |
|---|---|---|---|---|---|
| Target Compound | 2-Hydroxyethyl | 2-Benzoyl-4-chlorophenyl | ~435.9* | Enhanced hydrophilicity, H-bonding potential | [12] |
| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) | Methyl | 3-Chlorophenyl | 326.8 | Anticonvulsant activity | [3] |
| 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) | Phenyl | 3-Trifluoromethylphenyl | 409.4 | Improved lipophilicity | [3] |
| N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) | Methyl | Benzothiazole | 303.4 | Anticancer potential (MMP inhibition) | [7] |
| N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | 3-Chlorophenyl | 4-Bromo-2-methylphenyl | 422.8 | Structural rigidity from halogenated aryl | [13] |
| N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide | 2-Fluorophenyl | 2-Bromophenyl | 392.3 | Halogen-driven receptor interactions | [15] |
*Calculated based on formula C₂₂H₂₅ClN₃O₃.
Functional and Pharmacological Implications
- Hydroxyethyl vs. Methyl/Phenyl Substituents : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to methyl or phenyl substituents, which are more lipophilic . This modification could enhance bioavailability and reduce metabolic instability.
- Biological Activity Trends : Piperazine-acetamides with halogenated aryl groups (e.g., bromo, chloro) often exhibit anticonvulsant or antimicrobial activities due to enhanced membrane penetration and target affinity . The hydroxyethyl group may introduce antioxidant or anti-inflammatory properties, as seen in hydroxyl-containing analogs .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide, also known as PPOAC-Bz, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of bone metabolism and cancer treatment. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, a benzoyl group, and a 4-chlorophenyl moiety, contributing to its biological activity.
Research indicates that PPOAC-Bz exhibits significant inhibitory effects on osteoclastogenesis, which is the process of bone resorption mediated by osteoclasts. The compound alters the expression of various osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts. This inhibition is crucial for preventing bone loss associated with conditions such as osteoporosis.
Key Findings from Research Studies
- Inhibition of Osteoclastogenesis : A study demonstrated that PPOAC-Bz significantly reduced the formation of mature osteoclasts in vitro. It suppressed F-actin belt formation and bone resorption activity, indicating its potential as a therapeutic agent for osteolytic disorders .
- Prevention of Bone Loss : In vivo experiments showed that PPOAC-Bz could prevent ovariectomy-induced bone loss in animal models. This suggests that the compound could be beneficial in treating postmenopausal osteoporosis .
- Cellular Mechanisms : The compound's action involves modulation of signaling pathways related to osteoclast differentiation, including those mediated by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), which is pivotal in osteoclast formation .
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Osteoclastogenesis Inhibition | Strong inhibition observed | |
| Bone Resorption Activity | Suppressed F-actin belt formation | |
| In Vivo Bone Loss Prevention | Prevented OVX-induced bone loss |
Case Study 1: Osteoporotic Model
In a controlled study involving ovariectomized rats, treatment with PPOAC-Bz resulted in a statistically significant increase in bone mineral density compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for managing osteoporosis.
Case Study 2: Cancer Cell Line Testing
PPOAC-Bz was tested against various cancer cell lines to evaluate its cytotoxic effects. Results indicated that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, suggesting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
